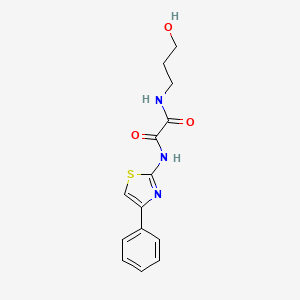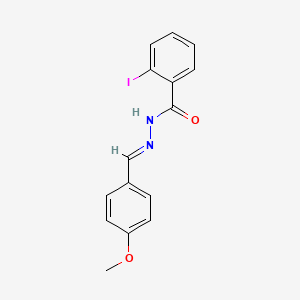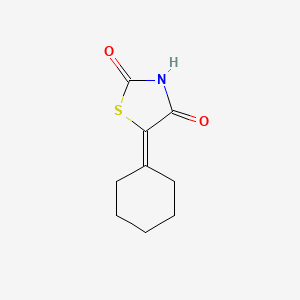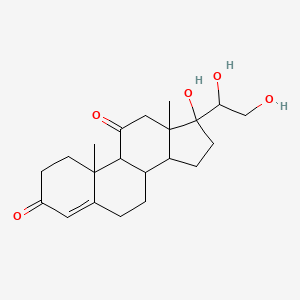
3-Allyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes an allyl group, a phenylamino group, and a thioxo-thiazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with a thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with an α,β-unsaturated carbonyl compound to yield the thiazolidinone core. The allyl and phenylamino groups are introduced through subsequent substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Allyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl or phenylamino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Allyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-Allyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to altered cellular processes. The compound’s thiazolidinone core is crucial for its binding affinity and activity, while the allyl and phenylamino groups contribute to its specificity and potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(5-Anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one
- 5-(5-Anilino-2,4-pentadienylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- 3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-oxazolidin-4-one
Uniqueness
3-Allyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl group enhances its reactivity, while the phenylamino group contributes to its potential bioactivity.
Eigenschaften
Molekularformel |
C17H16N2OS2 |
|---|---|
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
4-hydroxy-5-[(1E,3E)-5-phenyliminopenta-1,3-dienyl]-3-prop-2-enyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H16N2OS2/c1-2-13-19-16(20)15(22-17(19)21)11-7-4-8-12-18-14-9-5-3-6-10-14/h2-12,20H,1,13H2/b8-4+,11-7+,18-12? |
InChI-Schlüssel |
PWUBLDWHBXIGLV-KMPGYOMESA-N |
Isomerische SMILES |
C=CCN1C(=C(SC1=S)/C=C/C=C/C=NC2=CC=CC=C2)O |
Kanonische SMILES |
C=CCN1C(=C(SC1=S)C=CC=CC=NC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991394.png)


![5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11991421.png)


![N-(4-chloro-3-{[5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]amino}phenyl)-2-(octadecyloxy)benzamide](/img/structure/B11991426.png)

![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11991447.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11991468.png)

![(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11991476.png)

